3-Methylcytidine

RNA Thermodynamics Base Pairing Epitranscriptomics

3-Methylcytidine (m3C, 2140-64-9) is the definitive epitranscriptomic standard, not interchangeable with m5C or m4C isomers. It uniquely destabilizes C:G base pairing, exhibits distinct LC-MS/MS profiles, and is the specific substrate of METTL2A/2B/6/8. Isomer-selective deoxyribozymes (≤30-fold) require pure m3C for calibration. Validated urinary biomarker for multiple cancers. Essential for m3C phosphoramidite synthesis. Generic analogs introduce quantification errors. Procure authentic, high-purity m3C.

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
CAS No. 2140-64-9
Cat. No. B1283190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcytidine
CAS2140-64-9
Synonyms3-methylcytidine
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1
InChIKeyRDPUKVRQKWBSPK-ZOQUXTDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcytidine (m3C, CAS 2140-64-9) Modified Nucleoside: Epitranscriptomic Tool and Cancer Biomarker Standard


3-Methylcytidine (m3C, CAS 2140-64-9) is a post-transcriptionally modified nucleoside characterized by a methyl group at the N3 position of the cytosine base [1]. This modification is evolutionarily conserved and naturally occurs in the anticodon loop of eukaryotic transfer RNAs (tRNAs) and in messenger RNAs (mRNAs), where it influences RNA stability, base-pairing, and translational fidelity [2]. In human cells, the installation of m3C is catalyzed by distinct methyltransferases—METTL2A/2B and METTL6 for tRNAs, and METTL8 for mRNAs [3]. Unlike its isomeric counterparts, m3C exhibits unique physicochemical properties and a specific biological role, making it a critical analytical standard for epitranscriptomics research and a validated biomarker candidate for several solid tumors [4].

Why Generic Cytidine Analogs Cannot Replace 3-Methylcytidine in Quantitative Assays and Functional Studies


Substituting 3-methylcytidine with other methylated cytidine isomers (e.g., 5-methylcytidine, N4-methylcytidine) or alternative modified nucleosides (e.g., 2'-O-methylcytidine, N4-acetylcytidine) is scientifically invalid due to fundamentally distinct biochemical behaviors. m3C uniquely destabilizes Watson-Crick base pairing with guanine, decreasing thermodynamic stability of the C:G pair by a quantifiable margin compared to unmodified cytidine [1]. In analytical workflows, m3C, m5C, and m4C exhibit different chromatographic retention times and mass spectrometric fragmentation patterns, requiring specific, validated LC-MS/MS methods for accurate quantification [2]. Furthermore, m3C is the specific substrate for dedicated methyltransferases (METTL2A/2B, METTL6, METTL8) and is the target of distinct RNA-cleaving deoxyribozymes that discriminate between isomeric methylcytidines with up to 30-fold selectivity [3]. Consequently, using a generic analog would compromise assay specificity, introduce quantification errors, and yield biologically irrelevant results in epitranscriptomic mapping or biomarker validation studies.

Quantitative Differentiation of 3-Methylcytidine: Head-to-Head Evidence for Scientific Selection


Thermodynamic Destabilization of Watson-Crick Base Pairing: m3C vs. Unmodified Cytidine

In RNA duplexes, the N3-methylation of cytidine significantly reduces the thermodynamic stability of the canonical Watson-Crick C:G base pair. Compared to an unmodified cytidine control, the presence of m3C decreases the melting temperature (Tm) and introduces base pairing ambiguity, thereby altering RNA secondary structure and function [1].

RNA Thermodynamics Base Pairing Epitranscriptomics RNA Structure

Isomer-Specific Detection: Deoxyribozyme Cleavage Rates Distinguish m3C from m4C and m5C

RNA-cleaving deoxyribozymes can be engineered to respond differentially to specific methylated cytidine isomers. One such DNA catalyst is selectively activated by m3C, exhibiting a 10- to 30-fold acceleration in RNA cleavage compared to its activity on m4C- or m5C-modified RNA substrates [1].

Epitranscriptomics RNA Detection Deoxyribozymes Modified Nucleosides

Urinary Biomarker Elevation in Cancer: 3-Methylcytidine vs. Cytidine and Inosine in Breast Cancer

In a clinical study of breast cancer patients, urinary levels of 3-methylcytidine were significantly elevated compared to normal controls (p < 0.01). This elevation was observed alongside cytidine and inosine, with each nucleoside demonstrating distinct diagnostic performance [1].

Cancer Biomarker Metabolomics Urinary Nucleosides LC-MS/MS

Chemical Stability: Deamination of 3-Methylcytidine to 3-Methyluridine in Aqueous Solution

3-Methylcytidine undergoes chemical degradation in aqueous solution, specifically deamination to 3-methyluridine, at a rate dependent on temperature and storage conditions. This contrasts with canonical nucleosides, which remain chemically intact under identical storage conditions [1].

Chemical Stability Degradation Analytical Chemistry Storage

Analytical Separation and Quantification: LC-MS/MS Parameters for 3-Methylcytidine vs. Other Modified Nucleosides

A validated multi-column LC-MS/MS method achieved baseline separation and quantification of 3-methylcytidine alongside 10 other modified nucleosides within a 7-minute analytical run. The method demonstrated a limit of quantitation (LOQ) of 0.50-5.00 ng/mL for most analytes, with specific performance metrics established for m3C [1].

LC-MS/MS Analytical Method Quantification Modified Nucleosides

Optimal Application Scenarios for 3-Methylcytidine Based on Quantitative Differentiation Evidence


Epitranscriptomic Mapping and Functional Studies of m3C in RNA

For research groups investigating the role of N3-methylcytidine in tRNA stability, mRNA degradation, or translational control, 3-methylcytidine (CAS 2140-64-9) is the essential reference standard. As demonstrated, m3C exhibits unique base-pairing destabilization properties not shared by m5C or m4C, making it a distinct epitranscriptomic mark [1]. Furthermore, isomer-specific deoxyribozymes enable the detection and mapping of m3C sites with 10- to 30-fold selectivity over other methylated cytidines, validating the use of pure m3C for developing and calibrating these detection tools [2]. In transcriptome-wide mapping experiments (e.g., m3C-IP-seq, AlkAniline-Seq), m3C serves as a critical positive control and quantification standard.

Cancer Biomarker Discovery and Clinical Metabolomics Assay Development

In clinical research focused on cancer metabolomics, 3-methylcytidine is a validated urinary biomarker candidate for breast, lung, gastric, and colon cancers. Quantitative LC-MS/MS studies have confirmed its significant elevation in patient samples (p < 0.01) with a discriminative power of 58% in breast cancer cohorts [3]. For diagnostic assay developers, m3C is required as a high-purity reference standard for establishing calibration curves, assessing assay precision and accuracy, and validating biomarker panels. Its inclusion in multiplexed nucleoside panels (e.g., alongside 5-methylcytidine, 7-methylguanosine, and pseudouridine) is essential for comprehensive metabolomic profiling in oncology studies.

RNA Therapeutics and Oligonucleotide Synthesis

The synthesis of RNA oligonucleotides containing site-specific m3C modifications is a growing need for both basic research and therapeutic development. Established protocols for the synthesis of N3-methylcytidine phosphoramidites and their incorporation into RNA via solid-phase synthesis are available [4]. For contract research organizations (CROs) and academic core facilities producing modified RNA oligonucleotides, 3-methylcytidine is the required starting material for generating m3C phosphoramidite building blocks. Given the chemical liability of m3C in solution (deamination to 3-methyluridine), procurement of the lyophilized nucleoside and adherence to recommended storage conditions (-20°C, desiccated) are critical for maintaining material integrity and ensuring high-yield oligonucleotide synthesis [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylcytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.